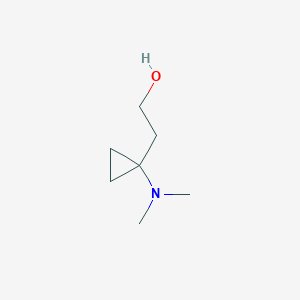

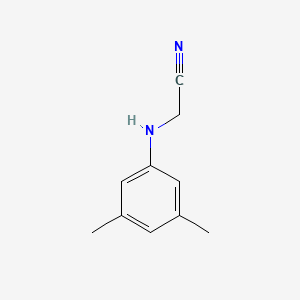

Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(ベンジルアミノ)-3-ニトロフェニル)-3-メチル-4-オキソブタン酸エチルは、ベンジルアミノ基、ニトロフェニル基、エチルエステルを含む独特の構造を持つ複雑な有機化合物です。

製法

4-(4-(ベンジルアミノ)-3-ニトロフェニル)-3-メチル-4-オキソブタン酸エチルの合成は、通常、複数の手順を必要とします。一般的な方法の1つは、4-(ベンジルアミノ)-3-ニトロベンズアルデヒドと酢酸エチルを塩基性条件下で反応させて、目的の生成物を生成します。 反応条件は、通常、高い収率と純度を確保するために、温度とpHを慎重に制御する必要があります .

工業生産方法には、同様の合成経路が含まれている場合がありますが、規模が大きく、費用対効果と効率を最適化しています。 これらの方法には、多くの場合、生産速度と一貫性を向上させるために、自動反応器と連続フローシステムの使用が含まれます .

準備方法

The synthesis of Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate typically involves multiple steps. One common method includes the reaction of 4-(benzylamino)-3-nitrobenzaldehyde with ethyl acetoacetate under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency .

化学反応の分析

4-(4-(ベンジルアミノ)-3-ニトロフェニル)-3-メチル-4-オキソブタン酸エチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。これにより、対応するカルボン酸が生成されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用した還元反応は、ニトロ基をアミノ基に変換できます。

これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、エタノールやジクロロメタンなどの特定の溶媒、および制御された温度が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なりますが、多くの場合、官能基が修飾された誘導体を含みます .

科学研究への応用

4-(4-(ベンジルアミノ)-3-ニトロフェニル)-3-メチル-4-オキソブタン酸エチルは、科学研究で次のようないくつかの用途があります。

化学: 有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。

生物学: この化合物の構造により、さまざまな生体分子と相互作用することができ、生化学研究で役立ちます。

科学的研究の応用

Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

4-(4-(ベンジルアミノ)-3-ニトロフェニル)-3-メチル-4-オキソブタン酸エチルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ベンジルアミノ基は、活性部位と水素結合またはイオン相互作用を形成することができ、ニトロフェニル基はπ-πスタッキング相互作用に参加することができます。 これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似の化合物との比較

4-(4-(ベンジルアミノ)-3-ニトロフェニル)-3-メチル-4-オキソブタン酸エチルは、次のような類似の化合物と比較することができます。

4-(ベンジルアミノ)-3-ニトロ安息香酸エチル: 構造は似ていますが、メチル基とオキソ基がありません。そのため、反応性と用途が異なります。

N-(2-(ベンジルアミノ)エチル)-4-(ナフタレン-1-スルホンアミド)ベンズアミド: ニトロフェニル基の代わりにナフタレン基が含まれており、生物学的活性が異なります.

4-(4-(ベンジルアミノ)-3-ニトロフェニル)-3-メチル-4-オキソブタン酸エチルの独自性は、特定の官能基の組み合わせにあります。これにより、独特の化学的および生物学的特性が与えられます。

類似化合物との比較

Ethyl 4-(4-(benzylamino)-3-nitrophenyl)-3-methyl-4-oxo-butanoate can be compared with similar compounds such as:

Ethyl 4-(benzylamino)-3-nitrobenzoate: Similar structure but lacks the methyl and oxo groups, leading to different reactivity and applications.

N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Contains a naphthalene group instead of the nitrophenyl group, resulting in different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

特性

IUPAC Name |

ethyl 4-[4-(benzylamino)-3-nitrophenyl]-3-methyl-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-3-27-19(23)11-14(2)20(24)16-9-10-17(18(12-16)22(25)26)21-13-15-7-5-4-6-8-15/h4-10,12,14,21H,3,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTPKTNJGLOZFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)

![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)

![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)

![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12108735.png)

![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)